molecular formula C12H14IN3O2 B1446286 tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate CAS No. 1337882-56-0

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B1446286
CAS No.: 1337882-56-0
M. Wt: 359.16 g/mol
InChI Key: WYFJUMWTDHWBAX-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. . The presence of an iodine atom and an amino group in the structure of this compound makes it a valuable intermediate for various chemical reactions and potential therapeutic agents.

Biochemical Analysis

Biochemical Properties

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of signal transduction processes, ultimately influencing cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can result in the disruption of signaling pathways and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors, such as light and temperature. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting or activating specific enzymes involved in metabolic reactions. For example, it can inhibit enzymes responsible for the synthesis of nucleotides, thereby reducing the availability of these essential building blocks for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound to target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

The synthesis of tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of iodine reagents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile or dichloromethane . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    tert-Butyl 3-iodo-1H-indazole-1-carboxylate: Similar structure but lacks the amino group, which may result in different reactivity and biological activity.

    tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl 7-amino-3-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-7(10(13)15-16)5-4-6-8(9)14/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFJUMWTDHWBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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